2-Hydroxymethyl Olanzapine
Overview
Description
2-Hydroxy-Methylolanzapine is a derivative of the atypical antipsychotic drug olanzapine. It is identified as a novel degradation product of olanzapine and exhibits unique biochemical properties that make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Methylolanzapine involves the hydroxylation of olanzapine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450, particularly the CYP2D6 enzyme . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of 2-Hydroxy-Methylolanzapine may involve large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-Methylolanzapine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biochemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions .
Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed for their biochemical properties and potential therapeutic applications .
Scientific Research Applications
2-Hydroxy-Methylolanzapine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the degradation products of olanzapine.
Medicine: Explored for its therapeutic potential in treating psychosis, acute mania, and anxiety disorders.
Industry: Utilized in the development of advanced analytical methods for drug monitoring and quality control.
Mechanism of Action
The mechanism of action of 2-Hydroxy-Methylolanzapine involves its interaction with various neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors . These interactions modulate neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Olanzapine: The parent compound from which 2-Hydroxy-Methylolanzapine is derived.
Clozapine: Another atypical antipsychotic with a similar structure and mechanism of action.
Quetiapine: Shares similar therapeutic applications and receptor interactions.
Uniqueness: 2-Hydroxy-Methylolanzapine is unique due to its specific hydroxylation, which alters its biochemical properties and reduces the liability toward drug-drug interactions compared to olanzapine . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIERBPQFAFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431692 | |
Record name | 2-Hydroxymethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174756-45-7 | |
Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-290411 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxymethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-290411 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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